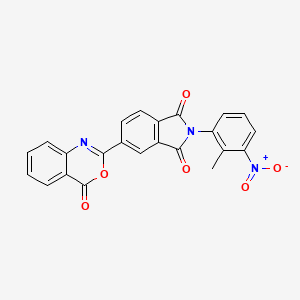![molecular formula C19H15N3O2S B6137769 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline](/img/structure/B6137769.png)
4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is of interest due to its unique chemical structure and potential biological activity.
作用机制
The mechanism of action of 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline is not fully understood. However, studies have suggested that it may act by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline can affect various biochemical and physiological processes in cells. It has been reported to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer properties. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline in lab experiments is its potential as a multifunctional compound. It has been reported to possess antimicrobial, anticancer, and anti-inflammatory properties, which may make it useful in a variety of research applications. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Furthermore, research on the toxicity and safety of this compound is needed to determine its potential as a therapeutic agent.
合成方法
The synthesis of 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline involves the reaction of 2-methyl-4-chloroquinoline with potassium thioacetate and 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been reported in several research articles and is considered to be a reliable and efficient method for the preparation of 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline.
科学研究应用
4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline has been studied for its potential applications in various scientific research fields. It has been reported to possess antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have potential as an antibacterial and antifungal agent. Furthermore, 4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
2-(4-methoxyphenyl)-5-(2-methylquinolin-4-yl)sulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-11-17(15-5-3-4-6-16(15)20-12)25-19-22-21-18(24-19)13-7-9-14(23-2)10-8-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNINWFNXQPTLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(methylthio)phenyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6137686.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)acetamide](/img/structure/B6137692.png)
![{5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6137700.png)
![2-amino-5-(2-chloro-6-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6137707.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6137714.png)
![ethyl 2-[(4-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6137718.png)
![N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6137726.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6137743.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B6137748.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6137752.png)


![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6137777.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)